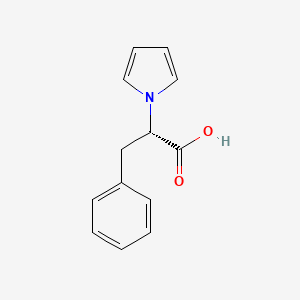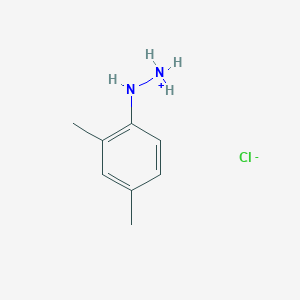
4-Fluoro-2-hydrazinotoluene hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-hydrazinotoluene hydrochloride is an organic compound with the molecular formula C7H10ClFN2. It is a derivative of toluene, where the methyl group is substituted with a hydrazino group and a fluorine atom. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
准备方法
The synthesis of 4-Fluoro-2-hydrazinotoluene hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorotoluene.
Nitration: The 4-fluorotoluene undergoes nitration to form 4-fluoro-2-nitrotoluene.
Reduction: The nitro group in 4-fluoro-2-nitrotoluene is reduced to an amino group, resulting in 4-fluoro-2-aminotoluene.
Hydrazination: The amino group is then converted to a hydrazino group using hydrazine hydrate, yielding 4-fluoro-2-hydrazinotoluene.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
4-Fluoro-2-hydrazinotoluene hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Condensation: It can react with aldehydes or ketones to form hydrazones or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Fluoro-2-hydrazinotoluene hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive hydrazino group.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Fluoro-2-hydrazinotoluene hydrochloride involves its reactive hydrazino group, which can form covalent bonds with various biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds to 4-Fluoro-2-hydrazinotoluene hydrochloride include:
4-Fluoro-2-aminotoluene: Lacks the hydrazino group but has similar reactivity due to the amino group.
4-Fluoro-2-nitrotoluene: Contains a nitro group instead of a hydrazino group, making it more reactive in nitration reactions.
4-Fluoro-2-methylphenylhydrazine: Similar structure but lacks the hydrochloride component.
The uniqueness of this compound lies in its combination of a hydrazino group and a fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
(5-fluoro-2-methylanilino)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGFAXYGLYUHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7723286.png)





![6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B7723330.png)






